Bavachinin

Catalog No.
S638796
CAS No.
19879-30-2
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bavachinin

CAS Number

19879-30-2

Product Name

Bavachinin

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1

InChI Key

VOCGSQHKPZSIKB-FQEVSTJZSA-N

Synonyms

bavachinin

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C

Anti-inflammatory activity

Studies suggest that bavachinin possesses anti-inflammatory properties. Research has shown its effectiveness in reducing inflammation in various models, including lipopolysaccharide-induced inflammation in macrophages and atopic dermatitis in mice [, ].

Anti-oxidant activity

Bavachinin exhibits free radical scavenging and anti-oxidant properties, potentially contributing to its potential health benefits. Studies have demonstrated its ability to reduce oxidative stress in cells and protect against oxidative damage in various tissues [].

Anti-diabetic activity

Scientific investigations suggest that bavachinin may have anti-diabetic properties. Research has shown its potential to lower blood sugar levels and improve insulin sensitivity in diabetic models [, ].

Other potential applications

Bavachinin is also being explored for its potential roles in various other areas, including:

  • Anti-cancer activity: Studies indicate that bavachinin may have anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells [].
  • Neuroprotective activity: Bavachinin is being investigated for its potential neuroprotective effects, with studies suggesting its ability to protect against neurodegenerative diseases [].
  • Antimicrobial activity: Research suggests that bavachinin may possess antimicrobial properties against various bacteria and fungi [].

Bavachinin is a naturally occurring compound primarily derived from the seeds of Psoralea corylifolia, a plant used in traditional Chinese medicine. It belongs to the class of prenylated flavonoids and is recognized for its complex chemical structure, which includes a tricyclic framework. The molecular formula of Bavachinin is C₁₅H₁₄O₄, and its structure features multiple hydroxyl groups and a prenyl side chain, contributing to its diverse biological activities .

Bavachinin acts as a pan-PPAR agonist, meaning it can activate all three subtypes of peroxisome proliferator-activated receptors (PPAR-α, PPAR-β/δ, and PPAR-γ) with varying affinities []. PPARs are important regulators of cellular processes like lipid metabolism and inflammation. Bavachinin's activation of PPARs is believed to contribute to its anti-inflammatory and anti-angiogenic properties []. Additionally, studies indicate Bavachinin's ability to inhibit HIF-1α (hypoxia-inducible factor-1α), a protein involved in promoting cancer cell growth, suggesting its potential as an antitumor agent, particularly against non-small cell lung cancer []. However, the precise mechanisms underlying these effects require further investigation.

That can be categorized into:

  • Aldol Reactions: Involves the formation of β-hydroxy carbonyl compounds, which can further undergo dehydration to yield α,β-unsaturated carbonyl compounds.
  • Intramolecular Iodoetherification: This reaction leads to the formation of cyclic ethers, enhancing the stability and bioactivity of Bavachinin.
  • Suzuki Coupling Reaction: A cross-coupling reaction that can be employed in the synthesis of Bavachinin derivatives, allowing for modifications that enhance its pharmacological properties .

Bavachinin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit T helper 2 cell differentiation, thereby modulating immune responses and reducing allergic inflammation .
  • Antioxidant Properties: Bavachinin induces oxidative stress in certain cell lines, which may contribute to its cytotoxic effects against cancer cells .
  • Neuroprotective Effects: Studies indicate that Bavachinin acts as a selective inhibitor of human monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-tumor Activity: It targets hypoxia-inducible factor-1α, demonstrating anti-angiogenic properties that inhibit tumor growth .

The synthesis of Bavachinin can be achieved through several methods:

  • Natural Extraction: Isolation from Psoralea corylifolia through solvent extraction techniques.
  • Chemical Synthesis: Utilizing synthetic organic chemistry techniques involving:
    • Aldol reactions for initial compound formation.
    • Iodoetherification to create cyclic structures.
    • Suzuki coupling to introduce functional groups or modify existing ones .

Bavachinin has numerous applications across various fields:

  • Pharmaceuticals: Utilized in developing treatments for inflammatory diseases, allergies, and neurodegenerative disorders.
  • Cosmetics: Due to its antioxidant properties, it is incorporated into skincare products aimed at combating oxidative stress.
  • Food Industry: Investigated for its potential as a natural preservative due to its antimicrobial properties .

Research indicates that Bavachinin interacts with various biological pathways:

  • It activates multiple inflammasomes, leading to enhanced immune responses .
  • Inhibition studies reveal its competitive inhibition on human monoamine oxidase B, highlighting its role in modulating neurotransmitter levels .
  • Studies have shown that Bavachinin's effects on T cell differentiation can alter cytokine production profiles, impacting immune system function .

Bavachinin shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
BavachinPrenylated flavonoidLacks the same degree of MAO-B inhibition as Bavachinin .
IsobavachalconeFlavonoidExhibits anti-inflammatory effects but differs in mechanism .
PsoralenFuranocoumarinKnown for phototoxicity; less focus on neuroprotection compared to Bavachinin .

Bavachinin is unique due to its potent inhibitory effects on human monoamine oxidase B and its dual role in modulating immune responses while exhibiting antioxidant properties.

Botanical Origins in Psoralea corylifolia L.

Bavachinin represents a structurally distinct prenylated flavonoid compound that is predominantly found in Psoralea corylifolia L., commonly known as Cullen corylifolium or malaytea scurfpea [5] [9]. This leguminous plant belongs to the Fabaceae family and serves as the primary botanical source for bavachinin isolation and characterization [5] [9]. The chemical compound, with the molecular formula C₂₁H₂₂O₄ and molecular weight of 338.40 g/mol, is formally designated as (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one according to International Union of Pure and Applied Chemistry nomenclature [1] [3].

Psoralea corylifolia is an annual herbaceous plant that grows 50-90 cm in height and is characterized by pale-purple flowers arranged in condensed axillary spikes [10]. The plant is native to northeast tropical Africa, the southern Arabian Peninsula, and tropical and subtropical regions of Asia, including India and Sri Lanka [10]. The most distinctive morphological feature of this species is the presence of minute brown glands immersed in surface tissues throughout all plant parts, which contribute to its characteristic fragrance [10].

The seeds of Psoralea corylifolia constitute the primary reservoir for bavachinin accumulation within the plant [9] [11]. Quantitative analyses conducted using high-performance liquid chromatography methods have determined that bavachinin content in the seeds ranges from 1.623 ± 0.011 mg/g of dry weight [11]. This concentration represents a significant proportion of the total flavonoid content, positioning bavachinin as one of the major bioactive constituents alongside other prominent compounds such as bakuchiol, which occurs at 11.713 ± 0.088 mg/g [11].

The phytochemical profile of Psoralea corylifolia seeds reveals a complex matrix of over 90 different compounds that have been isolated and characterized [5] [9]. Within this diverse chemical landscape, bavachinin is classified as a prenylated flavanone derivative that exhibits the characteristic structural features of the flavonoid class [5] [8]. The compound is also known by several synonyms in scientific literature, including 7-O-Methylbavachin, Bavachinin A, and 4′-Hydroxy-7-methoxy-6-(3-methyl-2-butenyl)flavanone [1] [3] [6].

Chemical PropertyValueAnalytical Method
Molecular FormulaC₂₁H₂₂O₄Mass Spectrometry
Molecular Weight338.40 g/molMass Spectrometry
Chemical Abstract Service Number19879-30-2Chemical Registry
Content in Seeds1.623 ± 0.011 mg/gHigh-Performance Liquid Chromatography
Retention Time33.84 minutesHigh-Performance Liquid Chromatography
Physical FormLight nude powderVisual Assessment

The extraction and isolation of bavachinin from Psoralea corylifolia seeds typically involves ethanol-based extraction protocols followed by chromatographic purification techniques [4] [11]. The compound demonstrates characteristic solubility properties, being soluble in organic solvents such as dimethyl sulfoxide at concentrations up to 125 mg/mL [4]. These physicochemical properties facilitate its extraction and subsequent analytical characterization for research purposes [27] [31].

Biosynthetic Pathways in Leguminous Plants

The biosynthesis of bavachinin follows the well-established phenylpropanoid pathway that is characteristic of flavonoid production in leguminous plants [15] [16] [32]. This metabolic route represents a sophisticated enzymatic cascade that converts primary metabolites into complex secondary metabolites with diverse biological functions [32] [38]. The pathway initiates with the aromatic amino acid phenylalanine, which serves as the fundamental building block for all phenylpropanoid-derived compounds [32] [38].

The initial phase of bavachinin biosynthesis encompasses the general phenylpropanoid pathway, which consists of three sequential enzymatic steps [32] [38]. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to produce trans-cinnamic acid, representing the first committed step in secondary metabolite formation [32] [38]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid [32] [38]. The third step involves 4-coumarate:CoA ligase, which activates p-coumaric acid through the formation of p-coumaroyl-CoA, creating the activated phenylpropanoid precursor [32] [38].

The transition from the general phenylpropanoid pathway to flavonoid-specific biosynthesis occurs through the action of chalcone synthase, a type III polyketide synthase enzyme [32] [39]. This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [32] [39]. Chalcone synthase represents the first committed enzyme in flavonoid biosynthesis and serves as a critical regulatory point for metabolic flux into this pathway [32] [39].

The subsequent conversion of naringenin chalcone to naringenin is mediated by chalcone isomerase, which catalyzes the intramolecular cyclization reaction that forms the characteristic heterocyclic C-ring of flavonoids [32] [41]. In leguminous plants, chalcone isomerase enzymes are classified into Type I and Type II variants, with Type II enzymes being particularly prevalent in Leguminosae and capable of utilizing multiple chalcone substrates [32].

Biosynthetic StepSubstrateProductEnzymePathway Phase
1Phenylalaninetrans-Cinnamic acidPhenylalanine ammonia lyasePhenylpropanoid
2trans-Cinnamic acidp-Coumaric acidCinnamic acid 4-hydroxylasePhenylpropanoid
3p-Coumaric acidp-Coumaroyl-CoA4-Coumarate:CoA ligasePhenylpropanoid
4p-Coumaroyl-CoA + Malonyl-CoANaringenin chalconeChalcone synthaseFlavonoid
5Naringenin chalconeNaringeninChalcone isomeraseFlavonoid
6NaringeninBavachinPrenyltransferasePrenylated flavonoid
7BavachinBavachininO-MethyltransferasePrenylated flavonoid

The formation of bavachinin from naringenin involves two additional specialized enzymatic modifications that distinguish this compound from basic flavonoids [17] [33]. The first modification involves prenylation, a process catalyzed by membrane-bound prenyltransferase enzymes that attach isoprenoid moieties to the flavonoid backbone [17] [33]. These prenyltransferases are particularly prevalent in leguminous plants and represent a unique evolutionary adaptation that enhances the biological activity and stability of flavonoid compounds [17] [33].

Prenyltransferase enzymes in legumes demonstrate remarkable substrate specificity and regioselectivity [17] [33]. Research has identified multiple prenyltransferase genes in leguminous species, including those specific for flavanones, isoflavones, and chalcones [33]. The prenyltransferase responsible for bavachin formation specifically recognizes naringenin as a substrate and catalyzes the attachment of a dimethylallyl group at the 6-position of the A-ring [17] [33].

The final step in bavachinin biosynthesis involves O-methylation of the 7-hydroxyl group of bavachin [1]. This methylation reaction is catalyzed by O-methyltransferase enzymes that utilize S-adenosyl-L-methionine as the methyl donor [32]. The methylation step serves multiple biological functions, including enhanced membrane permeability, increased metabolic stability, and modified biological activity profiles [32].

The regulation of bavachinin biosynthesis in leguminous plants involves complex transcriptional control mechanisms that respond to environmental stimuli and developmental cues [15] [16]. Transcription factors belonging to the basic helix-loop-helix and MYB families play crucial roles in coordinating the expression of biosynthetic genes [15] [16]. These regulatory networks ensure that bavachinin production is appropriately timed and localized within plant tissues to maximize its defensive and signaling functions [15] [16].

Co-occurring Phytochemicals and Synergistic Interactions

The phytochemical matrix of Psoralea corylifolia seeds contains a diverse array of bioactive compounds that co-occur with bavachinin and contribute to complex synergistic interactions [21] [24] [25]. This chemical diversity reflects the evolutionary optimization of secondary metabolite production in leguminous plants for enhanced survival and ecological adaptation [21] [25]. The co-occurring compounds can be broadly classified into several major chemical families, including flavonoids, coumarins, meroterpenes, and phenolic derivatives [21] [25].

Among the flavonoid compounds that co-occur with bavachinin, bavachin represents the immediate biosynthetic precursor and shares similar biological activities [21] [24]. Bavachin demonstrates potent anti-inflammatory properties through inhibition of nuclear factor kappa B signaling pathways and suppression of inflammatory cytokine production [24] [47]. The structural similarity between bavachin and bavachinin results in overlapping biological activities, with both compounds exhibiting peroxisome proliferator-activated receptor gamma agonist properties [22] [43].

Isobavachalcone, a prenylated chalcone present at 0.736 ± 0.006 mg/g in Psoralea corylifolia seeds, demonstrates significant antibacterial activity that complements the biological profile of bavachinin [11] [46] [48]. This chalcone derivative exhibits particular efficacy against Gram-positive bacteria through membrane disruption mechanisms [46] [48]. The synergistic antibacterial effects of isobavachalcone and bavachinin have been documented in studies examining the antimicrobial properties of Psoralea corylifolia extracts [21] [23].

Neobavaisoflavone, an isoflavone compound occurring at 1.321 ± 0.011 mg/g, contributes neuroprotective and anti-inflammatory activities to the phytochemical profile [11] [24]. This compound demonstrates significant inhibition of nitric oxide production in lipopolysaccharide-stimulated microglial cells and exhibits protective effects against hydrogen peroxide-induced neuronal cell death [11] [24]. The combination of neobavaisoflavone with bavachinin may provide enhanced neuroprotective benefits through complementary mechanisms of action [24].

Bakuchiol, the most abundant compound in Psoralea corylifolia seeds at 11.713 ± 0.088 mg/g, represents a meroterpene with diverse biological activities [11] [25]. This compound exhibits antimicrobial, antifungal, antioxidant, and estrogenic properties that significantly contribute to the overall therapeutic profile of the plant [11] [25]. The high concentration of bakuchiol relative to bavachinin suggests that these compounds may work synergistically to provide enhanced biological effects [11] [25].

The coumarin compounds psoralen and angelicin, present at 1.902 ± 0.003 mg/g and 1.506 ± 0.003 mg/g respectively, contribute photochemical and antimicrobial properties to the phytochemical matrix [11] [21]. These furocoumarins demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria [21]. The presence of coumarins alongside bavachinin may enhance the overall antimicrobial efficacy of Psoralea corylifolia extracts through complementary mechanisms of action [21] [23].

Co-occurring CompoundChemical ClassContent (mg/g)Primary Biological Activities
BavachinFlavanoneNot quantifiedAnti-inflammatory, NLRP3 inhibition
IsobavachalconeChalcone0.736 ± 0.006Antibacterial, membrane disruption
NeobavaisoflavoneIsoflavone1.321 ± 0.011Neuroprotective, anti-inflammatory
BakuchiolMeroterpene11.713 ± 0.088Antimicrobial, antioxidant, estrogenic
PsoralenFurocoumarin1.902 ± 0.003UV protection, antibacterial
AngelicinFurocoumarin1.506 ± 0.003Antibacterial, neuroprotective
PsoralidinCoumestan1.310 ± 0.010Antimicrobial, anticancer

The synergistic interactions between bavachinin and co-occurring phytochemicals extend beyond simple additive effects to encompass complex molecular mechanisms [21] [24]. Studies examining the combined effects of Psoralea corylifolia compounds have demonstrated enhanced antimicrobial activity when multiple compounds are present simultaneously compared to individual compound activities [21] [23]. This synergism is attributed to multiple mechanisms, including enhanced membrane permeability, complementary target interactions, and metabolic stabilization [24].

Research investigating the anti-inflammatory properties of Psoralea corylifolia compounds has revealed that bavachinin, bavachin, and isobavachalcone collectively inhibit the expression of inducible nitric oxide synthase, cyclooxygenase-2, and microsomal prostaglandin E synthase-1 [24]. These compounds also suppress the production of nitric oxide and prostaglandin E₂ in microglial cells, macrophages, and chondrocytes [24]. The combined action of these compounds results in more comprehensive anti-inflammatory effects than individual compound activities [24].

The neuroprotective synergism between bavachinin and neobavaisoflavone involves complementary mechanisms of cellular protection [11] [24]. While bavachinin primarily exerts its effects through peroxisome proliferator-activated receptor gamma activation, neobavaisoflavone provides direct antioxidant protection and inhibits pro-inflammatory cytokine production [11] [24]. This combination approach addresses multiple aspects of neuroinflammation and oxidative stress simultaneously [24].

Ionic Liquid-Based Ultrasonic-Assisted Extraction

Recent advances in green extraction technologies have led to the development of ionic liquid-based ultrasonic-assisted extraction methods for bavachinin isolation. Research demonstrates that 1-hexyl-3-methylimidazolium hexafluorophosphate ([HMIM]PF6) combined with 70% ethanol at 0.6 M concentration provides optimal extraction efficiency [1] [2]. This method operates at 60°C for 1.5 hours and achieves a total extraction yield of 18.90 mg/g for seven compounds from Psoralea Fructus, including bavachinin, which significantly exceeds conventional 75% ethanol extraction methods [1] [2].

The ionic liquid-based approach offers several advantages including environmental compatibility, reduced solvent consumption, and enhanced extraction selectivity through π-π, n-π, and hydrogen bond interactions between target analytes and ionic liquids [2]. Optimization studies using Plackett-Burman design and Box-Behnken response surface analysis identified critical parameters: ionic liquid concentration (0.6 M), ethanol percentage (70%), solid-liquid ratio, particle size, ultrasonic time, centrifugal speed, and ultrasonic power [2].

Traditional Organic Solvent Extraction

Conventional extraction methods employing organic solvents remain widely utilized for bavachinin isolation. Ethanol extraction using 90-95% ethanol concentration has demonstrated good yields for bavachinin recovery from Psoralea corylifolia seeds [3] [4]. The extraction process typically involves grinding plant material to 1-4 mm particle size, followed by three consecutive extractions, each lasting 2 hours, with subsequent ethanol recovery and filtrate concentration [3].

Petroleum ether and chloroform extraction represents another traditional approach, particularly effective for non-polar compounds. These solvents demonstrate selectivity for bavachinin and related meroterpenoids, with petroleum ether showing higher bavachinin percentages compared to polar solvents [4]. The extraction efficiency varies with plant material preparation, solvent-to-sample ratios, and extraction duration.

Aqueous-Organic Solvent Systems

Mixed aqueous-organic solvent systems provide enhanced extraction efficiency for phenolic compounds including bavachinin. Studies indicate that 20-40% ethanol in water (volume/volume) achieves optimal total phenolic content extraction [5]. The 20% ethanol extraction yielded 266.05 ± 4.30 mg gallic acid equivalents per gram extract, representing the highest phenolic recovery among tested solvent systems [5].

Methanol-water mixtures also demonstrate significant extraction capability, with 20% methanol achieving 200.44 ± 3.52 mg gallic acid equivalents per gram extract [5]. The extraction mechanism involves optimal polarity matching between solvent systems and target compounds, facilitating enhanced solubility and mass transfer efficiency.

Specialized Extraction Protocols

Chiral-specific extraction employing methanol with concentrated hydrochloric acid (4:1, volume/volume) enables enantiomeric bavachinin separation [6]. This method operates at 20°C for 45 minutes using ultrasonic assistance, followed by room temperature equilibration for 30 minutes and high-speed centrifugation at 14,000 g for 20 minutes [6]. The approach yields 1.769 mg/g (+)-bavachinin and 0.821 mg/g (-)-bavachinin from Fructus Psoraleae, demonstrating natural enantiomeric distribution [6].

Chromatographic Purification Strategies

Column Chromatography Systems

Silica gel column chromatography represents the primary purification technique for bavachinin isolation from crude plant extracts. Spherical silica gel with particle sizes ranging from 40-210 μm provides superior resolution and uniform column bed formation compared to irregular shaped silica gel [7] [8]. The separation mechanism relies on differential adsorption between bavachinin and impurities on the silica gel surface.

Optimal mobile phase composition employs petroleum ether and ethyl acetate in 5:1 volume ratio for initial separation [3]. The elution process requires careful gradient optimization to achieve baseline separation while maintaining reasonable analysis time. Column dimensions typically range from laboratory scale (inner diameter 1.1 cm) to preparative scale (inner diameter 10 cm) depending on sample quantity and desired purity [9].

Polyamide column chromatography provides complementary selectivity for bavachinin purification. The technique utilizes polyamide resin as stationary phase with dichloromethane as mobile phase, operating at 40°C for concentration and drying steps [3]. This approach achieves effective removal of polar impurities while retaining bavachinin and related flavonoids.

High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography represents the gold standard for bavachinin purification, achieving purities exceeding 98% [3]. C18 reversed-phase columns with specifications of 50 cm × 10 cm and 5 μm particle size provide optimal resolution for bavachinin separation [3]. Mobile phase composition of methanol-water (87:13, volume/volume) operates at 1.0 mL/min flow rate with ultraviolet detection at 245 nm [3].

Semi-preparative high-performance liquid chromatography using Eclipse XDB-C18 columns (9.4 × 250 mm, 5 μm) achieves excellent separation efficiency at 2 mL/min flow rate [10]. The method enables gram-scale bavachinin purification while maintaining high resolution and purity standards.

Chiral high-performance liquid chromatography employing permethylated-β-cyclodextrin stationary phase enables enantiomeric bavachinin separation [6]. The NUCLEODEX β-PM column (100 Å, 5 μm, 200 mm × 4 mm) operates with methanol-water (70:30, volume/volume) mobile phase at 1.0 mL/min flow rate [6]. Detection at 246 nm provides baseline separation of (+)- and (-)-bavachinin enantiomers with resolution factors exceeding 1.5 [6].

Flash Chromatography

Flash chromatography utilizing spherical silica gel (40-50 μm particle size) provides rapid bavachinin purification with enhanced throughput compared to conventional column chromatography [7]. The technique operates under moderate pressure conditions, enabling faster separation while maintaining resolution quality. Spherical silica gel demonstrates superior performance characteristics including better gel sedimentation, uniform column bed formation, and enhanced reproducibility [7].

Quality Control via High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography-Mass Spectrometry

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography with ultraviolet detection provides reliable bavachinin quantification with detection wavelengths at 246 nm and 250 nm [6] [11] [12]. Linear calibration ranges span 20-1000 μg/mL with correlation coefficients exceeding 0.999 [6] [12]. Limits of detection range from 4-6 ng/mL for (+)- and (-)-bavachinin respectively, while limits of quantification achieve 13-20 ng/mL [6].

Electrochemical detection coupled with high-performance liquid chromatography demonstrates enhanced sensitivity for bavachinin analysis [11]. The method achieves linear ranges of 0.8-100 μg/mL with limits of detection of 60 ng/mL and precision values below 5% relative standard deviation [13]. This approach proves particularly advantageous for electroactive compound detection without requiring complex sample preparation procedures [14].

Mass Spectrometry-Based Methods

High-performance liquid chromatography coupled with ion trap mass spectrometry enables bavachinin identification and quantification in negative ion mode [11] [15]. The molecular ion [M-H]⁻ appears at m/z 337, providing specific identification capability [6] [11]. Mass spectrometry detection achieves linear ranges of 20-4000 ng/mL with limits of detection of 20 ng/mL and precision values of 0.20-2.32% relative standard deviation [16] [17].

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents the most sensitive analytical approach for bavachinin quantification [18]. The method achieves limits of detection of 1 ng/mL and limits of quantification of 3 ng/mL, enabling trace-level analysis in biological matrices [18]. Multiple reaction monitoring transitions provide enhanced selectivity and eliminate matrix interference effects.

Online Solid Phase Extraction Systems

Automated online solid phase extraction coupled with high-performance liquid chromatography provides efficient bavachinin purification and analysis [16] [17]. The system employs C18 solid phase extraction cartridges (MF Ph-1 C18, 10 mm × 4 mm, 5 μm) with 5 mM sodium dihydrogen phosphate buffer (pH 3.5) as loading solvent [16] [17]. Sample volumes of 10 μL inject directly onto the cartridge, followed by matrix washing for 2 minutes at 1 mL/min flow rate [16] [17].

Bavachinin elution occurs in back-flush mode through valve switching, transferring analyte to analytical column (Venusil MP C18, 4.6 mm × 150 mm, 5 μm) using mobile phase consisting of acetonitrile-5 mM sodium dihydrogen phosphate buffer (65:35, volume/volume, pH 3.5) at 1 mL/min flow rate [16] [17]. The complete cycle requires 13 minutes with ultraviolet detection at 236 nm, achieving calibration linearity (r = 0.9997) across 20-4000 ng/mL range [16] [17].

Method Validation Parameters

Comprehensive method validation for bavachinin analysis encompasses linearity, specificity, precision, accuracy, and stability assessments [16] [17] [6] [11]. Intra-day and inter-day precision values consistently achieve relative standard deviations below 5% for well-optimized methods [6] [11]. Accuracy determinations demonstrate recovery percentages between 85-115% across analytical ranges [16] [17] [18].

Stability studies indicate bavachinin maintains chemical integrity under appropriate storage conditions, with degradation products identifiable through mass spectrometry fragmentation patterns [18] [19]. Quality control samples prepared at low, medium, and high concentrations within calibration ranges provide ongoing method performance monitoring [16] [17].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

338.15180918 g/mol

Monoisotopic Mass

338.15180918 g/mol

Heavy Atom Count

25

UNII

VL3EV483SZ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-15-2023

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